molecular formula C15H10ClNO3 B11844504 6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran CAS No. 57543-85-8

6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran

Cat. No.: B11844504
CAS No.: 57543-85-8
M. Wt: 287.70 g/mol
InChI Key: PWJBINFPOKELBF-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran is a chemical compound with the molecular formula C15H10ClNO3 and a molecular weight of 287.7 g/mol . This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran typically involves the nitration of 6-chloro-2-phenyl-2H-1-benzopyran. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and nitro group on the benzopyran ring makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

57543-85-8

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

6-chloro-3-nitro-2-phenyl-2H-chromene

InChI

InChI=1S/C15H10ClNO3/c16-12-6-7-14-11(8-12)9-13(17(18)19)15(20-14)10-4-2-1-3-5-10/h1-9,15H

InChI Key

PWJBINFPOKELBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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